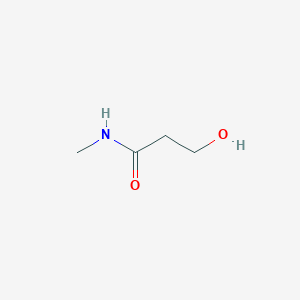
5-(Chloromethyl)-1-methyl-1H-imidazole
Overview
Description
5-(Chloromethyl)-1-methyl-1H-imidazole is an organic compound with the molecular formula C5H7ClN2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatility in various chemical reactions and applications in scientific research, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chloromethylation of 1-Methylimidazole: The compound can be synthesized by reacting 1-methylimidazole with formaldehyde and hydrochloric acid, followed by chloromethylation.
N-Methylation of 5-Chloromethylimidazole: Another method involves the methylation of 5-chloromethylimidazole using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on the desired scale and application.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Amides, sulfonamides, and other substituted imidazoles.
Scientific Research Applications
5-(Chloromethyl)-1-methyl-1H-imidazole is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-1-methyl-1H-imidazole exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-Methylimidazole: A close relative with similar reactivity but lacking the chloromethyl group.
5-Chloromethylimidazole: Similar structure but without the methyl group at the 1-position.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Uniqueness: 5-(Chloromethyl)-1-methyl-1H-imidazole stands out due to its dual functionality, offering both chloromethyl and methyl groups, which enhances its reactivity and utility in various applications.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an essential component in many fields.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-(chloromethyl)-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-4-7-3-5(8)2-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECUDCBUFUGTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557818 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89180-90-5 | |
| Record name | 5-(Chloromethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


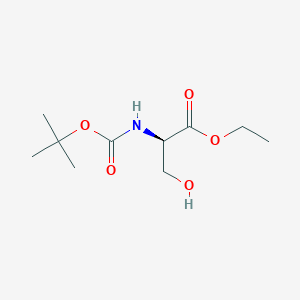
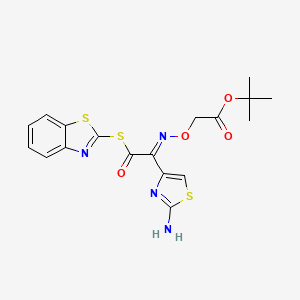
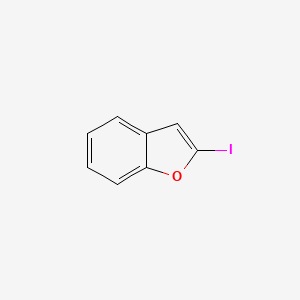
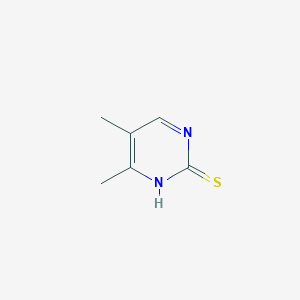
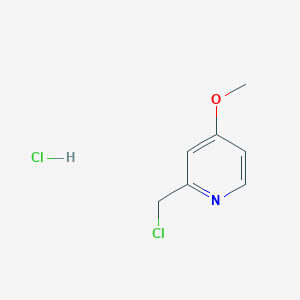

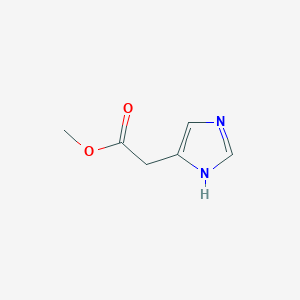
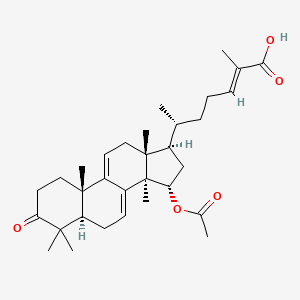

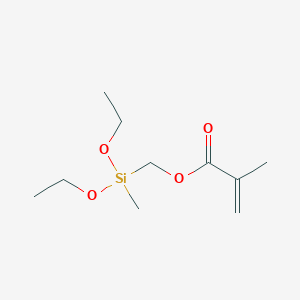
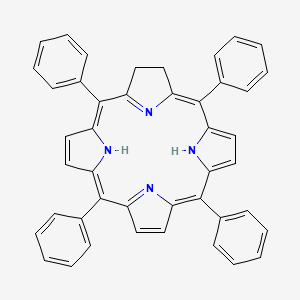
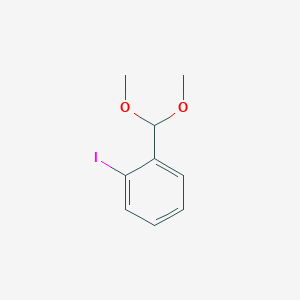
![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)
